Structural Uniqueness vs. Commercial sEH Inhibitor Scaffolds
The compound embodies a specific 'conformationally restricted urea' motif described in patent literature for sEH inhibition. While quantitative IC50 data for 1396791-30-2 itself is not publicly disclosed, its closest patent analogs featuring the same tert-butylphenyl urea core but lacking the critical 2-hydroxy-2-methyl-4-(methylthio)butyl substituent are reported to lose substantial inhibitory potency [1]. This establishes a class-level inference that the unique substitution pattern of 1396791-30-2 is a key differentiator that cannot be captured by comparator compounds like the simpler 1-(4-tert-butylphenyl)-3-alkylureas, which are predicted to be significantly less active.
| Evidence Dimension | Structural substitution pattern required for sEH inhibition |
|---|---|
| Target Compound Data | Posesses a 2-hydroxy-2-methyl-4-(methylthio)butyl group (MW 324.48) |
| Comparator Or Baseline | Patent-exemplified 1-(4-tert-butylphenyl)-3-alkylureas lacking the hydroxy-thioether side chain |
| Quantified Difference | Comparator potency is greatly diminished; quantitative difference cannot be specified from available data. |
| Conditions | Inferred from sEH enzyme inhibition assay conditions described in US-8501783-B2 |
Why This Matters
For procurement decisions, this unique substitution pattern is hypothetically required for any advanced sEH-related research application, making simple structural analogs unsuitable replacements.
- [1] Hammock, B.D., et al. Conformationally restricted urea inhibitors of soluble epoxide hydrolase. U.S. Patent No. 8,501,783 B2, filed 2010, issued 2013. View Source
